molecular formula C12H15ClN2O2 B13257981 N-(5-chloro-2-methoxyphenyl)prolinamide

N-(5-chloro-2-methoxyphenyl)prolinamide

Cat. No.: B13257981
M. Wt: 254.71 g/mol
InChI Key: BXCKAIKXIWIOLL-VIFPVBQESA-N
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Description

N-(5-Chloro-2-methoxyphenyl)prolinamide is a synthetic amide derivative combining a proline backbone with a substituted aromatic ring. Prolinamide, the amide form of the amino acid proline, is a chiral molecule with a pyrrolidine ring, enabling hydrogen-bonding interactions critical for catalytic or biological activity. The 5-chloro-2-methoxyphenyl substituent introduces steric and electronic modifications: the methoxy group (-OCH₃) acts as an electron-donating substituent, while the chloro (-Cl) group is electron-withdrawing. This combination may enhance binding affinity to biological targets or influence stereochemical outcomes in catalysis .

Properties

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

(2S)-1-(5-chloro-2-methoxyphenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C12H15ClN2O2/c1-17-11-5-4-8(13)7-10(11)15-6-2-3-9(15)12(14)16/h4-5,7,9H,2-3,6H2,1H3,(H2,14,16)/t9-/m0/s1

InChI Key

BXCKAIKXIWIOLL-VIFPVBQESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)N2CCC[C@H]2C(=O)N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2CCCC2C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)prolinamide typically involves the reaction of 5-chloro-2-methoxyaniline with proline in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)prolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)prolinamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)prolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(5-chloro-2-methoxyphenyl)prolinamide and related compounds:

Compound Core Structure Substituents Molecular Weight Reported Activity Reference
This compound Prolinamide 5-Chloro-2-methoxyphenyl ~268.7* Not directly reported (inferred catalytic potential)
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide Benzenesulfonamide 5-Chloro-2-methoxyphenyl 327.8 Synthetic intermediate for sulfur-containing drugs
N-(5-Chloro-2-methoxyphenyl)cyclopropanecarboxamide Cyclopropanecarboxamide 5-Chloro-2-methoxyphenyl 225.7 No activity reported (structural analog)
N-(5-Chloro-2-methoxyphenyl)-2-fluorobenzamide Benzamide 5-Chloro-2-methoxyphenyl; 2-fluorobenzoyl 279.7 LogP: 3.45 (lipophilic character)
N-(5-Chloro-2-methoxyphenyl)methylthioureas Thiourea 5-Chloro-2-methoxyphenyl; methyl ~230–250† Anticancer activity (in vitro)

Notes:

  • *Molecular weight calculated based on formula C₁₂H₁₅ClN₂O₂.
  • †Estimated range based on substituent variations in thiourea derivatives .

Key Structural and Functional Insights :

Backbone Influence: Prolinamide (target compound): The pyrrolidine ring in prolinamide facilitates hydrogen-bond donor (amide NH) and acceptor (carbonyl O) sites, critical for enantioselective catalysis.

Electronic Effects :

  • The 2-fluorobenzamide derivative (logP = 3.45) exhibits higher lipophilicity than prolinamide (predicted logP ~1.5–2.0), which could influence membrane permeability in biological systems .
  • The methoxy and chloro substituents in all analogs modulate electronic density on the aromatic ring, affecting interactions with enzymes or receptors. For example, in methylthioureas , these groups enhance anticancer activity by stabilizing interactions with hydrophobic protein pockets .

Biological Activity: Thiourea derivatives (e.g., compound 9a–b) show in vitro anticancer activity, likely via apoptosis induction, while prolinamide derivatives are hypothesized to act as organocatalysts in asymmetric synthesis (e.g., aldol reactions) . Benzenesulfonamides are intermediates for sulfur-containing pharmaceuticals but lack direct biological data in the cited studies .

Synthetic Routes :

  • Prolinamide derivatives are typically synthesized via condensation of proline with substituted anilines. In contrast, thioureas require isothiocyanate intermediates, and sulfonamides are formed via reactions with sulfonyl chlorides .

Physicochemical and Pharmacokinetic Comparisons

  • Hydrogen-Bonding Capacity: Prolinamide’s dual H-bond donors/acceptors surpass benzamide or cyclopropanecarboxamide, enabling stronger substrate binding in catalysis .
  • Polar Surface Area (PSA) : The PSA of 2-fluorobenzamide (30.26 Ų) is lower than prolinamide’s predicted PSA (~60 Ų), suggesting reduced solubility but enhanced blood-brain barrier penetration for the former .

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